molecular formula C12H17NO B11754663 (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine

(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine

Cat. No.: B11754663
M. Wt: 191.27 g/mol
InChI Key: LIZCJJIXNPWSPE-NWDGAFQWSA-N
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Description

(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine is a chiral amine compound featuring a cyclopentane ring substituted with a benzyloxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone.

    Formation of Benzyloxy Group: The cyclopentanone is reacted with benzyl alcohol in the presence of an acid catalyst to form the benzyloxy derivative.

    Introduction of Amine Group: The benzyloxycyclopentanone is then subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding the cyclopentylamine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Cyclopentylamine.

    Substitution Products: N-alkyl or N-acyl derivatives.

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a ligand in enzyme inhibition studies.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its activity in drug discovery programs.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

    (1S,3R)-rel-3-(Methoxy)cyclopentan-1-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    (1S,3R)-rel-3-(Phenoxy)cyclopentan-1-amine: Similar structure but with a phenoxy group.

Uniqueness:

  • The benzyloxy group in (1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine provides unique steric and electronic properties, influencing its reactivity and interactions.
  • The compound’s chiral nature allows for enantioselective applications, making it valuable in asymmetric synthesis.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1S,3R)-3-phenylmethoxycyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m0/s1

InChI Key

LIZCJJIXNPWSPE-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1N)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1N)OCC2=CC=CC=C2

Origin of Product

United States

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